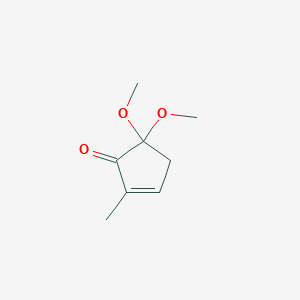
2-Cyclopenten-1-one, 5,5-dimethoxy-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopenten-1-one, 5,5-dimethoxy-2-methyl- is an organic compound that belongs to the class of cyclopentenones. Cyclopentenones are characterized by a five-membered ring containing both a ketone and an alkene functional group. This compound is notable for its unique structure, which includes two methoxy groups and a methyl group attached to the cyclopentenone ring.
Métodos De Preparación
The synthesis of 2-Cyclopenten-1-one, 5,5-dimethoxy-2-methyl- can be achieved through various synthetic routes. One common method involves the acid-catalyzed dehydration of cyclopentanediols. Another approach is the elimination of α-bromo-cyclopentanone using lithium carbonate . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Análisis De Reacciones Químicas
2-Cyclopenten-1-one, 5,5-dimethoxy-2-methyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions typically yield alcohols or other reduced forms of the compound.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include organocopper nucleophiles, silyl enol ethers, and siloxanes. Major products formed from these reactions vary based on the specific reaction conditions and reagents employed.
Aplicaciones Científicas De Investigación
2-Cyclopenten-1-one, 5,5-dimethoxy-2-methyl- has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is employed in the synthesis of complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of 2-Cyclopenten-1-one, 5,5-dimethoxy-2-methyl- involves its interaction with molecular targets and pathways within cells. As an electrophile, it can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The specific pathways and targets involved depend on the context of its use and the biological system being studied.
Comparación Con Compuestos Similares
2-Cyclopenten-1-one, 5,5-dimethoxy-2-methyl- can be compared with other cyclopentenones such as:
Cyclopentenone: A simpler structure with only a ketone and an alkene group.
2-Cyclopenten-1-one, 2-methyl-: Similar to the compound but lacks the methoxy groups.
Cyclohexenone: A six-membered ring analog with similar reactivity. The presence of methoxy groups in 2-Cyclopenten-1-one, 5,5-dimethoxy-2-methyl- imparts unique chemical properties and reactivity compared to these similar compounds.
Propiedades
Número CAS |
56697-61-1 |
|---|---|
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
5,5-dimethoxy-2-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H12O3/c1-6-4-5-8(10-2,11-3)7(6)9/h4H,5H2,1-3H3 |
Clave InChI |
KATYTMMDAWYCCE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(C1=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















